1-(Pyridin-4-ylmethyl)piperazin-2-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c14-10-7-12-5-6-13(10)8-9-1-3-11-4-2-9/h1-4,12H,5-8H2 |
InChI Key |
ROLMQISYFNTMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=NC=C2 |
Origin of Product |
United States |
The Pivotal Role of Piperazinone Cores in Heterocyclic Chemistry
The piperazin-2-one (B30754) skeleton is considered a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of biologically active compounds. thieme-connect.com This six-membered heterocycle, containing two nitrogen atoms and a carbonyl group, offers a unique combination of structural rigidity and functional handles for chemical modification. Its importance stems from several key features:
Peptidomimetic Properties: The arrangement of heteroatoms in the piperazinone ring allows it to mimic peptide bonds, making it a valuable scaffold for designing molecules that can interact with protein targets, such as enzymes and receptors, which naturally bind peptides. thieme-connect.com
Synthetic Versatility: The piperazinone ring serves as a versatile intermediate in the synthesis of more complex molecules. medchemexpress.com Its nitrogen atoms can be functionalized to introduce diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR). Various synthetic strategies have been developed for its preparation, including cyclization reactions and modifications of existing piperazine (B1678402) structures. thieme-connect.comresearchgate.netthieme.de
Biological Activity: Piperazin-2-one derivatives have been shown to exhibit a range of biological activities. For instance, certain trisubstituted piperazin-2-one derivatives have demonstrated anti-adenoviral activity. medchemexpress.com The scaffold is a key component in compounds designed as intermediates for potent pharmaceuticals, such as protein farnesyltransferase inhibitors. researchgate.netrsc.org Furthermore, asymmetric catalytic methods have been developed to produce chiral piperazin-2-ones, which are crucial for the synthesis of enantiomerically pure drugs like the antiemetic agent Aprepitant. acs.org
The inherent properties of the piperazinone core make it a focal point in the design of novel compounds, providing a stable and adaptable framework for building molecules with desired pharmacological profiles.
Significance of Pyridine Containing Moieties in Molecular Design
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent structural units in the pharmaceutical industry. researchgate.netrsc.org Its incorporation into a molecule can profoundly influence its physicochemical and pharmacological properties, making it a staple in molecular design. nih.gov The significance of the pyridine moiety is multifaceted, as it can enhance a compound's ability to interact with biological targets and improve its drug-like characteristics. chemimpex.com
Key contributions of the pyridine moiety to molecular design include:
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to biological macromolecules like proteins and nucleic acids. researchgate.net
Basicity and Solubility: The basic nature of the pyridine nitrogen allows for salt formation, which can significantly improve the aqueous solubility and bioavailability of a drug candidate. researchgate.net
Bioisosterism: The pyridine ring is often used as a bioisostere for a phenyl ring. This substitution can alter the electronic properties, metabolism, and binding interactions of a molecule while maintaining a similar size and shape, which is a crucial strategy in drug optimization. researchgate.net
Diverse Biological Roles: Pyridine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov This broad spectrum of activity underscores its status as a privileged pharmacophore in drug discovery. rsc.org
The strategic inclusion of a pyridine ring is a well-established method for enhancing the therapeutic potential of a molecule, and its presence in 1-(Pyridin-4-ylmethyl)piperazin-2-one is a clear indicator of the compound's design for biological investigation.
| Property/Role | Description | Significance in Molecular Design |
|---|---|---|
| Hydrogen Bond Acceptor | The lone pair of electrons on the ring nitrogen can accept a hydrogen bond from a donor group on a biological target. | Enhances binding affinity and specificity to proteins and enzymes. researchgate.net |
| Aqueous Solubility | The basic nitrogen can be protonated to form salts, which generally have higher water solubility than the neutral molecule. | Improves pharmacokinetic properties, including absorption and distribution. researchgate.net |
| Bioisostere for Phenyl Ring | Substitutes a benzene ring to modulate electronic properties, metabolic stability, and polarity without drastically changing the molecular size. | Allows for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile and target interactions. researchgate.net |
| Dipole Moment | The electronegative nitrogen atom creates a dipole moment, influencing molecular interactions and crystal packing. | Can lead to stronger and more specific non-covalent interactions with a target receptor. |
| Metabolic Site | The pyridine ring can be a site for metabolic transformations (e.g., N-oxidation), influencing the compound's half-life and clearance. | Provides opportunities to either block or promote metabolism to optimize drug duration of action. |
Foundations and Scope of Research on 1 Pyridin 4 Ylmethyl Piperazin 2 One
While specific, in-depth research literature on 1-(Pyridin-4-ylmethyl)piperazin-2-one is not extensively documented, the scientific foundation for its synthesis and investigation is robust and well-established. The rationale for its study lies in the principle of molecular hybridization, which involves combining two or more pharmacologically important scaffolds to create a new molecule with potentially enhanced or novel biological activity.
The foundational concept is the union of the privileged piperazin-2-one (B30754) core (Section 1.1) and the significant pyridine (B92270) moiety (Section 1.2). This combination suggests a clear and logical scope for research activities:
Synthetic Intermediate: The compound is a prime candidate for use as a versatile building block in the synthesis of more complex molecules. The secondary amine within the piperazinone ring provides a reactive site for further functionalization, enabling the creation of a library of related compounds for high-throughput screening. The closely related compound, 1-(Pyridin-4-ylmethyl)piperazine, is already utilized as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders and cancer therapies. chemimpex.com
Enzyme Inhibition: Given the peptidomimetic nature of the piperazinone core and the target-binding capabilities of the pyridine ring, a primary research focus would be its evaluation as an enzyme inhibitor. For example, derivatives of pyrimidinyl-piperazine have been synthesized and tested for monoamine oxidase (MAO) inhibition, relevant to antidepressant drug discovery. researchgate.net Similarly, other substituted piperazinone structures have been investigated as inhibitors of Poly (ADP-Ribose) Polymerase (PARP), a target in oncology. nih.govnih.gov
Central Nervous System (CNS) Activity: The piperazine (B1678402) scaffold is a well-known component in many CNS-active drugs. researchgate.netijpsr.com The inclusion of the pyridine moiety, which can also contribute to CNS activity, makes this compound a logical candidate for screening against neurological targets, such as receptors and transporters involved in neurotransmission.
The scope of research on this compound is therefore directed toward exploring its potential as a novel scaffold in drug discovery, leveraging the combined strengths of its constituent heterocyclic systems to target a range of therapeutic areas, from oncology to neuropharmacology.
Overview of Research Paradigms and Methodological Approaches
Conventional Synthetic Pathways to the this compound Scaffold
Conventional synthesis of the this compound scaffold typically centers on the formation of the C-N bond between the piperazin-2-one ring and the pyridin-4-ylmethyl group. The two most common and effective strategies are nucleophilic substitution (N-alkylation) and reductive amination.
A plausible and widely used method is the N-alkylation of piperazin-2-one with a reactive pyridine (B92270) precursor, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. google.com This reaction involves the nucleophilic attack of the secondary amine nitrogen of the piperazinone ring on the electrophilic benzylic carbon of the pyridine derivative.
Alternatively, reductive amination provides another robust route. This one-pot reaction involves the condensation of piperazin-2-one with pyridine-4-carbaldehyde to form an intermediate iminium ion, which is then reduced in situ to yield the final product. researchgate.net This method is advantageous as it often proceeds under mild conditions and utilizes readily available starting materials.
The success of these synthetic pathways hinges on the availability and preparation of key precursors: piperazin-2-one and a suitable 4-substituted pyridine derivative.
Piperazin-2-one: This lactam can be synthesized through several established methods. One common approach is the cyclization of ethylenediamine (B42938) derivatives. For instance, the reaction of ethylenediamine with an α-haloacetyl halide, such as chloroacetyl chloride, followed by intramolecular cyclization under basic conditions, yields the piperazin-2-one ring. More advanced, metal-promoted cascade reactions have also been developed for the efficient, one-pot synthesis of piperazin-2-one derivatives from substrates like chloro allenylamides and primary amines. thieme.dethieme-connect.com
4-Substituted Pyridine Derivatives:
4-(Chloromethyl)pyridine: This key electrophile is typically prepared from 4-methylpyridine (B42270) (γ-picoline). A common synthetic sequence involves the oxidation of 4-methylpyridine to 4-picolinic acid, followed by esterification to methyl pyridine-4-carboxylate. The ester is then reduced to 4-pyridinemethanol (B147518), which is subsequently chlorinated using a reagent like thionyl chloride to yield 4-(chloromethyl)pyridine, usually isolated as its hydrochloride salt to improve stability. google.com
Pyridine-4-carbaldehyde: This aldehyde is a crucial precursor for the reductive amination pathway. It can be synthesized via the oxidation of 4-pyridinemethanol using various oxidizing agents, such as manganese dioxide (MnO₂).
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. The choice of reagents, solvent, temperature, and catalyst depends on the selected synthetic route.
For the N-alkylation pathway , the selection of a suitable base and solvent is paramount. The base is required to deprotonate the piperazin-2-one, enhancing its nucleophilicity. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). The choice of solvent can influence reaction rates and selectivity; polar aprotic solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are frequently employed. researchgate.netbeilstein-journals.orgnih.gov The reaction temperature is typically maintained between room temperature and reflux to ensure a reasonable reaction rate without promoting side reactions.
| Parameter | Reagent/Condition | Rationale | Reference |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates the piperazinone nitrogen, increasing nucleophilicity. NaH offers strong, non-nucleophilic basicity. | beilstein-journals.orgnih.gov |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents that solubilize reactants and facilitate SN2 reactions. | researchgate.netnih.gov |
| Temperature | Room Temperature to Reflux (e.g., 80°C) | Balances reaction rate with the minimization of degradation and side products. | researchgate.net |
| Additive (Optional) | Sodium Iodide (NaI) or Potassium Iodide (KI) | Used with alkyl chlorides to generate the more reactive alkyl iodide in situ (Finkelstein reaction). | researchgate.net |
In the reductive amination pathway , the choice of reducing agent is key. Mild reducing agents are preferred to selectively reduce the intermediate iminium ion without affecting the carbonyl group of the piperazinone or the pyridine ring. Common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). researchgate.netresearchgate.net The reaction is often performed in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), sometimes with the addition of a catalytic amount of acetic acid to facilitate iminium ion formation.
Purification of the final compound is typically achieved through standard laboratory techniques. Column chromatography on silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials and any byproducts. Recrystallization from a suitable solvent system can also be employed to obtain a product of high purity. The purity and identity of this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Innovative Approaches for Scaffold Functionalization and Diversification
Once the this compound scaffold is synthesized, innovative methodologies can be applied to functionalize and diversify the structure, leading to the creation of libraries of analogues for various research applications. These approaches focus on regioselective modifications of either the piperazinone or the pyridine ring.
The piperazinone ring possesses a secondary amide N-H proton at the 4-position, which serves as a prime site for further functionalization.
N-Acylation: The nitrogen atom can be acylated using various acylating agents, such as acyl chlorides or anhydrides, in the presence of a base. This reaction introduces a carbonyl-containing substituent, allowing for significant structural modifications. Novel acylating reagents, like N-acyltriazinediones, have been developed that react efficiently with amines without the need for a base. nih.gov
N-Alkylation: Further alkylation at the N-4 position can be achieved using alkyl halides or via reductive amination with aldehydes. This introduces a second point of diversity, creating 1,4-disubstituted piperazin-2-one derivatives. Care must be taken to select reaction conditions that favor alkylation at the N-4 position over potential reactions at the pyridine nitrogen.
C-H Functionalization: More recent advances have focused on the direct C-H functionalization of the carbon atoms on the piperazine (B1678402) ring. mdpi.com These methods, often employing photoredox or metal catalysis, can introduce substituents at the C-3, C-5, or C-6 positions, providing access to novel and structurally complex analogues that are not easily accessible through traditional methods. mdpi.com For example, copper-catalyzed cascade reactions can be used for the regioselective acylation of saturated cyclic amines. organic-chemistry.org
| Reaction Type | Reagent Example | Resulting Moiety | Reference |
|---|---|---|---|
| N-Acylation | Acetyl Chloride / Base | Introduces an N-acetyl group. | nih.gov |
| N-Alkylation | Benzyl Bromide / K₂CO₃ | Introduces an N-benzyl group. | researchgate.net |
| N-Arylation | 4-Fluoronitrobenzene / Base | Introduces an N-(4-nitrophenyl) group. | researchgate.net |
| C-H Arylation (via photoredox) | 1,4-Dicyanobenzene / Ir catalyst | Introduces an aryl group at a carbon adjacent to a nitrogen. | mdpi.com |
The pyridine moiety offers numerous opportunities for modification, either by using pre-functionalized pyridine precursors in the initial synthesis or by directly modifying the pyridine ring on the final scaffold.
Synthesis with Substituted Pyridines: The most straightforward approach is to begin the synthesis with a pyridine ring that already contains the desired substituents. For example, using 2-chloro-4-(chloromethyl)pyridine (B11194) in the initial N-alkylation step would yield an analogue with a chlorine atom on the pyridine ring. A wide variety of substituted pyridines are commercially available or can be synthesized through established methods, allowing for extensive diversification. nih.govnih.gov
Direct Ring Modification:
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic substitution compared to benzene. quimicaorganica.orguoanbar.edu.iq Reactions like nitration or halogenation require harsh conditions and typically occur at the 3-position. quimicaorganica.orgrsc.org However, the reactivity can be enhanced by converting the pyridine to its N-oxide derivative. Activating the N-oxide with an agent like trifluoromethanesulfonic anhydride (B1165640) allows for regioselective nucleophilic addition at the 2- or 4-positions, which, after a redox process, results in a substituted pyridine. nih.gov
Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring is substituted with a good leaving group (e.g., a halogen) at the 2- or 4-position, it can undergo nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiols. nih.gov
Amination: Pyridine N-oxides can be converted directly into 2-aminopyridines in a one-pot reaction, providing a route to introduce amino groups onto the heterocyclic ring. nih.gov
These strategic modifications enable the fine-tuning of the molecule's electronic and steric properties, which is crucial in fields like medicinal chemistry and materials science.
Multicomponent Reactions and Combinatorial Synthesis Paradigms
Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like piperazin-2-ones from three or more starting materials in a single, one-pot operation. This approach is particularly well-suited for combinatorial synthesis, where large libraries of structurally diverse analogues can be rapidly generated by systematically varying the individual components. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR frequently employed for creating piperazinone scaffolds and related peptidomimetics. nih.gov
The classical Ugi reaction involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. nih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate anion, and an intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product. sielc.com By strategically choosing bifunctional starting materials, this linear product can be designed to undergo subsequent intramolecular cyclization to form heterocyclic structures, including piperazin-2-ones. For instance, using an N-protected amino aldehyde or a related masked equivalent allows for a post-Ugi deprotection and cyclization sequence to furnish the piperazinone ring. researchgate.net
The versatility of MCRs allows for the introduction of multiple points of diversity in the final molecule. For the synthesis of analogues of this compound, pyridine-4-carbaldehyde could serve as the aldehyde component, while various primary amines, carboxylic acids, and isocyanides can be employed to generate a library of derivatives with different substituents on the piperazinone core. This combinatorial paradigm is invaluable in medicinal chemistry for exploring structure-activity relationships. niscpr.res.in Solid-phase synthesis techniques can be combined with MCRs to further streamline the process of library creation and purification. researchgate.net In this approach, one of the components is attached to a solid support, and the subsequent reaction steps and workup are simplified to filtration and washing, enabling high-throughput synthesis. researchgate.net
| Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Potential Piperazinone Analogue Feature |
|---|---|---|---|---|
| Pyridine-4-carbaldehyde | Methylamine | Bromoacetic acid | tert-Butyl isocyanide | N-methyl, C-tert-butyl substituted |
| Benzaldehyde | Ethylenediamine (mono-protected) | Acetic acid | Cyclohexyl isocyanide | N-benzyl substituted |
| Isobutyraldehyde | Benzylamine | Chloroacetic acid | Benzyl isocyanide | N-isobutyl, C-benzyl substituted |
| Pyridine-4-carbaldehyde | Ammonia | Glycine (N-protected) | Ethyl isocyanide | Core this compound structure |
Structural Elucidation Techniques for Synthesized Compounds
Advanced Nuclear Magnetic Resonance Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthesized compounds such as this compound and its analogues. nih.govlew.ro One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of protons and carbons, respectively.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene (B1212753) bridge protons, and the three sets of methylene protons on the piperazinone ring. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.7 ppm). rsc.org Specifically, the α-protons to the pyridine nitrogen are expected to be the most downfield, while the β-protons will be further upfield. The singlet for the methylene bridge protons (linking the pyridine and piperazine rings) would likely appear around δ 3.5-4.5 ppm. The piperazinone ring protons would present as multiplets in the aliphatic region (δ 2.5-4.0 ppm). mdpi.com
The ¹³C NMR spectrum provides complementary information. A key signal is the carbonyl carbon (C=O) of the lactam, which is expected to resonate significantly downfield (δ 165-175 ppm). lew.ropsu.edu The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), with the carbon adjacent to the nitrogen being the most deshielded. rsc.org The aliphatic carbons of the methylene bridge and the piperazinone ring would be found upfield (δ 40-60 ppm). mdpi.com
Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. COSY spectra reveal proton-proton couplings, helping to assign adjacent protons within the piperazinone and pyridine rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for confirming the connection between the pyridinylmethyl group and the N1-position of the piperazinone ring. psu.edu
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Py-C2, Py-C6 | ~8.5 - 8.7 | ~150 | d |
| Py-C3, Py-C5 | ~7.2 - 7.4 | ~124 | d |
| Py-C4 | - | ~145 | - |
| CH₂ (bridge) | ~3.6 | ~55 | s |
| Pip-C2 (C=O) | - | ~167 | - |
| Pip-C3 | ~3.3 | ~54 | t |
| Pip-N4-H | Broad signal | - | s (broad) |
| Pip-C5 | ~3.0 | ~49 | t |
| Pip-C6 | ~3.4 | ~42 | t |
Note: Predicted values are estimates based on data from analogous structures. Actual values may vary. Pip = Piperazinone, Py = Pyridine.
High-Resolution Mass Spectrometry for Molecular Mass Verification
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for verifying the elemental composition of newly synthesized compounds. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of a unique elemental formula for the molecule, thereby confirming that the desired product has been formed. preprints.org
For this compound (C₁₀H₁₃N₃O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This calculated value is then compared to the experimentally measured m/z value from the HRMS instrument. A close match between the theoretical and experimental masses (typically within a 5 ppm error margin) provides strong evidence for the compound's identity and purity. nih.gov This technique is crucial for differentiating between isomers or compounds with the same nominal mass but different elemental compositions. auburn.edu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments of the piperazinone and pyridinylmethyl moieties. nih.govresearchgate.net
Compound: this compound
Formula: C₁₀H₁₃N₃O
Calculated Monoisotopic Mass [M+H]⁺: 192.1131 Da
Experimental HRMS [M+H]⁺: A measured value close to 192.1131 would confirm the elemental composition.
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and chromophoric systems within a molecule.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is particularly useful for identifying the key functional groups in this compound. nih.gov The most prominent absorption band would be from the amide carbonyl (C=O) stretching vibration of the lactam ring, which is expected to appear in the region of 1650-1680 cm⁻¹. psu.edu Other characteristic absorptions include the N-H stretching of the secondary amine in the piperazinone ring (around 3200-3400 cm⁻¹), C-N stretching vibrations (typically 1100-1300 cm⁻¹), and aliphatic C-H stretching (2850-3000 cm⁻¹). niscpr.res.inresearchgate.net The presence of the pyridine ring would be indicated by aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. nist.govnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | 3010 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Amide Carbonyl (C=O) | Stretching | 1650 - 1680 |
| Aromatic C=C, C=N | Stretching | 1400 - 1600 |
| C-N | Stretching | 1100 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the primary chromophore is the pyridine ring. Pyridine typically exhibits strong absorption bands in the UV region corresponding to π→π* transitions. sielc.comresearchgate.net These are generally observed around 250-270 nm. researchgate.netacs.org The presence of substituents and the solvent can cause shifts in the absorption maxima (λ_max). The interaction of the pyridine ring with different chemical environments, such as protonation at the pyridine nitrogen in acidic conditions, can significantly alter the UV-Vis spectrum, providing further characterization data. rsc.org
Single-Crystal X-ray Diffraction Analysis of Related Structural Motifs
Identification of Structural Determinants for Specific Molecular Interactions
The molecular architecture of this compound provides a versatile scaffold for engaging in various interactions with biological targets. The core structure consists of a pyridine ring, a piperazin-2-one ring, and a methylene linker. Each of these components plays a distinct role in molecular recognition.
The pyridine ring , with its nitrogen atom, can act as a hydrogen bond acceptor, a key interaction for anchoring the ligand to a target protein. The position of the nitrogen atom within the pyridine ring is critical. For instance, in related 1-(2-pyrimidinyl)piperazine derivatives, the arrangement of nitrogen atoms in the pyrimidine (B1678525) ring is a crucial element of the pharmacophore, defining the spatial orientation of hydrogen bonding interactions. nih.gov
The methylene linker connecting the pyridine and piperazin-2-one moieties provides rotational flexibility, allowing the two ring systems to adopt various relative orientations. This flexibility can be advantageous for accommodating different target topographies, but can also introduce an entropic penalty upon binding.
Systematic Exploration of Substituent Effects on Biological Activity Profiles
Systematic modifications of the this compound scaffold have been explored to probe the impact of various substituents on biological activity. These studies are essential for developing a comprehensive SAR and for optimizing lead compounds.
Substituents on the pyridine ring can modulate the electronic properties and steric profile of this moiety. Electron-donating groups can enhance the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds. Conversely, electron-withdrawing groups can weaken these interactions. The position of the substituent is also critical, as it can influence the orientation of the pyridine ring within the binding site and introduce new interactions.
Modifications to the piperazin-2-one ring are another key area of exploration. Substitution at the N4-position of the piperazine ring has been shown in related scaffolds to significantly impact biological activity. For example, in a series of 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives, the nature of the substituent at this position was found to be a major determinant of their antiproliferative activity. nih.gov Similarly, for this compound derivatives, introducing various alkyl or aryl groups at the N4-position could modulate lipophilicity, steric bulk, and the potential for additional interactions, thereby influencing potency and selectivity.
The following table illustrates hypothetical examples of how substituent changes could be systematically explored:
| Position of Substitution | Substituent (R) | Expected Effect on Properties | Potential Impact on Biological Activity |
| Pyridine Ring (various positions) | -Cl, -F, -Br | Increases lipophilicity, alters electronic distribution | May enhance binding through halogen bonding or hydrophobic interactions |
| -CH3, -OCH3 | Increases lipophilicity and steric bulk, electron-donating | Could improve binding through van der Waals interactions or by modulating hydrogen bond strength | |
| -NO2, -CN | Electron-withdrawing, introduces polar contacts | May alter binding mode or introduce new hydrogen bonding opportunities | |
| Piperazin-2-one Ring (N4-position) | Small alkyl groups (-CH3, -C2H5) | Increases lipophilicity | May improve cell permeability and hydrophobic interactions |
| Bulky groups (e.g., benzyl, phenyl) | Significantly increases steric bulk and lipophilicity | Could probe for additional binding pockets or introduce steric hindrance | |
| Polar groups (e.g., -CH2CH2OH) | Increases hydrophilicity | May improve solubility and introduce new hydrogen bonding interactions |
Design Principles for Modulating Target Selectivity and Potency
The rational design of this compound derivatives with improved selectivity and potency relies on the integration of SAR data with structural information about the target.
Target Selectivity: Achieving selectivity for a specific biological target over others is a primary goal in drug design. For this compound analogues, selectivity can be engineered by exploiting differences in the amino acid residues lining the binding pockets of different targets. For instance, introducing a substituent that can form a specific interaction (e.g., a hydrogen bond or a salt bridge) with a unique residue in the desired target, but not in off-targets, can significantly enhance selectivity. In the design of imidazo[1,2-a]pyridine (B132010) derivatives, for example, subtle structural modifications were shown to have a profound impact on kinase selectivity. documentsdelivered.com
Potency Enhancement: Increasing the potency of a compound involves optimizing its interactions with the target to achieve a lower effective concentration. This can be accomplished by:
Maximizing Hydrogen Bonding: Ensuring that the key hydrogen bond donors and acceptors of the ligand are optimally positioned to interact with their counterparts in the target.
Exploiting Hydrophobic Pockets: Introducing lipophilic substituents that can occupy and favorably interact with hydrophobic regions of the binding site.
Conformational Constraint: Reducing the conformational flexibility of the molecule, for instance by introducing cyclic structures or double bonds, can pre-organize the ligand in its bioactive conformation, leading to a lower entropic penalty upon binding and thus higher potency.
Stereochemical Considerations and Chiral Synthesis of Analogues
The presence of a stereocenter in a molecule can have a profound impact on its biological activity. For derivatives of this compound, the introduction of a substituent at the C3, C5, or C6 position of the piperazin-2-one ring, or on the methylene linker, can create a chiral center. The different enantiomers of such a chiral molecule can exhibit distinct pharmacological profiles, with one enantiomer often being significantly more active than the other (eutomer vs. distomer).
The synthesis of enantiomerically pure piperazin-2-ones is therefore of great importance. A significant advancement in this area is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct and efficient route to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org This method allows for the controlled synthesis of specific stereoisomers, enabling a detailed investigation of their differential biological activities. The ability to synthesize stereochemically diverse libraries of chiral piperazines is a powerful tool for exploring the impact of three-dimensional structure on target recognition. nih.gov
The synthesis of chiral pyridine-containing ligands is also an active area of research, with catalytic asymmetric methods being developed to produce enantiomerically enriched building blocks. researchgate.net
Conformational Analysis and its Implications for Ligand-Target Recognition
The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a biological target. The piperazin-2-one ring in this compound can adopt several conformations, typically chair, boat, and twist-boat forms. Computational and experimental studies on related 2-substituted piperazines have shown a preference for an axial conformation of the substituent. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain cases.
Molecular docking studies, which predict the binding mode of a ligand to a target, are heavily reliant on an accurate understanding of the ligand's conformational preferences. researchgate.net By identifying the likely bioactive conformation, medicinal chemists can design more rigid analogues that are "pre-organized" for binding, potentially leading to increased potency and selectivity.
Molecular Target Identification and Validation in In Vitro Systems
The initial steps in understanding the pharmacological profile of a compound involve identifying its molecular targets. For this compound and its analogues, this has been achieved through a combination of receptor binding assays and enzyme inhibition studies.
The interaction of pyridinylpiperazine derivatives with various G-protein coupled receptors (GPCRs) and other receptor systems has been a primary area of investigation.
Histamine (B1213489) H3 (H₃R) and Sigma-1 (σ₁R) Receptors: Research has demonstrated that the piperazine/piperidine (B6355638) core is a critical determinant for affinity and selectivity at H₃ and σ₁ receptors. A comparative study of analogues revealed that replacing a piperidine ring with a piperazine ring significantly impacts σ₁R affinity. For instance, an analogue featuring a 4-(pyridin-4-yl)piperazin-1-yl core displayed a markedly lower affinity for the σ₁R (Kᵢ = 1531 nM) compared to its piperidine counterpart (Kᵢ = 3.64 nM). This difference is attributed to changes in the protonation state of the piperazine ring at physiological pH. However, the affinity for the human H₃R was less affected, with the piperazine analogue showing a high affinity (Kᵢ = 3.17 nM), comparable to the piperidine analogue (Kᵢ = 7.70 nM). These findings identify the pyridinylpiperazine scaffold as a potent core for selective H₃R antagonists.
Serotonin (B10506) 5-HT₁ₐ Receptors: The arylpiperazine moiety is a well-established pharmacophore for 5-HT₁ₐ receptor ligands. Numerous studies on N-substituted arylpiperazines have shown high affinity for this receptor subtype. bg.ac.rsnih.govnih.gov For example, certain N-phenylpiperazine derivatives exhibit Kᵢ values as low as 0.8 nM for the 5-HT₁ₐ receptor. bg.ac.rs While direct binding data for this compound is not extensively documented, the structural similarity to known high-affinity 5-HT₁ₐ ligands suggests it is a relevant potential target. nih.govsemanticscholar.org
Dopamine (B1211576) D₂ Receptors: Analogues of this compound, particularly N-phenylpiperazines, have been evaluated for their affinity at dopamine receptors. These compounds generally exhibit moderate to low affinity for D₂ receptors, with Kᵢ values often in the range of 94-1245 nM. nih.gov This suggests that while there is some interaction, the D₂ receptor is not typically the primary high-affinity target for this class of compounds when high affinity for other receptors like 5-HT₁ₐ or H₃R is present.
Interactive Table 1: Receptor Binding Affinities (Kᵢ in nM) of Pyridinylpiperazine Analogues
| Compound Analogue Type | σ₁R | hH₃R | 5-HT₁ₐ | D₂ | α₁ |
|---|---|---|---|---|---|
| 4-(Pyridin-4-yl)piperazin-1-yl core | 1531 | 3.17 | - | - | - |
| N-Phenylpiperazine core | - | - | 0.8 - 87 | 94 - 1245 | 10 - 62 |
| 4-(Pyridin-4-yl)piperidin-1-yl core | 3.64 | 7.70 | - | - | - |
Note: Data compiled from studies on various analogues. '-' indicates data not available from the cited sources.
Beyond receptor binding, analogues of this compound have been investigated as inhibitors of various enzymes.
N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): A high-throughput screening campaign led to the discovery of LEI-401, a potent and CNS-active inhibitor of NAPE-PLD with an IC₅₀ of 27 nM. researchgate.net LEI-401, while not a direct analogue of this compound, is a related heterocyclic compound whose discovery highlights the potential for this chemical space to yield potent enzyme inhibitors. This inhibitor was shown to reduce levels of N-acylethanolamines (NAEs), including the endocannabinoid anandamide, in neuronal cells in a NAPE-PLD-dependent manner.
Lysine-Specific Demethylase 1 (LSD1): Analogues containing a basic nitrogen-containing ring, such as piperidine, have been identified as potent inhibitors of LSD1, an important epigenetic regulator. The presence of a second basic nitrogen substituent has been shown to significantly increase inhibitory activity. For example, certain 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds have been identified as potent LSD1 inhibitors with Kᵢ values as low as 29 nM. These inhibitors show excellent selectivity against other monoamine oxidases like MAO-A and MAO-B.
Other Enzymes: The versatility of the pyridinylpiperazine scaffold is further demonstrated by its activity against other enzymes. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have shown potent urease inhibition, with IC₅₀ values as low as 2.0 µM. Additionally, certain 1-(2-pyrimidin-2-yl)piperazine derivatives have been identified as selective inhibitors of monoamine oxidase A (MAO-A), with IC₅₀ values around 23-24 µM.
Interactive Table 2: Enzyme Inhibitory Activities of Analogue Compounds
| Enzyme Target | Analogue Class | Potency (IC₅₀/Kᵢ) |
|---|---|---|
| NAPE-PLD | Pyrimidine-4-carboxamide | IC₅₀ = 27 nM |
| LSD1 | 3-(Piperidin-4-ylmethoxy)pyridine | Kᵢ = 29 nM |
| Urease | 1-(3-Nitropyridin-2-yl)piperazine | IC₅₀ = 2.0 µM |
| MAO-A | 1-(2-Pyrimidin-2-yl)piperazine | IC₅₀ = 23.1 µM |
Note: Data represents the potency of lead compounds from different analogue series.
Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent an emerging class of therapeutic targets. nih.govcsic.es The modulation of PPIs, either through inhibition or stabilization, can be achieved with small molecules. cymitquimica.com However, a review of the scientific literature indicates that investigations into this compound and its direct analogues as modulators of specific protein-protein interactions are limited. While the core scaffold is present in compounds that interact with complex biological systems, dedicated studies characterizing their role as PPI modulators have not been extensively reported.
Elucidation of Intracellular Signaling Pathway Modulation
The binding of a ligand to its molecular target initiates a cascade of intracellular signaling events. The modulation of these pathways by this compound analogues can be inferred from the known functions of their identified targets.
H₃R-Mediated Signaling: The histamine H₃ receptor is a Gαi/o-coupled GPCR. researchgate.net Antagonism of this receptor, as suggested by the high affinity of pyridinylpiperazine analogues, would block the inhibitory effect of histamine. This leads to an increase in the synthesis and release of histamine and other neurotransmitters such as acetylcholine (B1216132), dopamine, and serotonin. wikipedia.orgfrontiersin.org The downstream signaling effects include the disinhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, and modulation of the MAPK and PI3K/AKT pathways. researchgate.netnih.gov
σ₁R-Mediated Signaling: The σ₁R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), which can translocate within the cell to modulate the function of various proteins. nih.govacs.org It is not a classic GPCR but influences intracellular Ca²⁺ signaling, often by interacting with inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors at the ER-mitochondria interface. acs.orgbenthamscience.com Antagonists of σ₁R can block these modulatory effects, influencing ion channel function and cellular stress responses. nih.govmdpi.com For example, σ₁R antagonists have been shown to attenuate the phosphorylation of the NMDA receptor subunit NR1, thereby modulating glutamatergic signaling. acs.orgnih.gov
High-Throughput Screening for Novel Biological Activities (excluding clinical applications)
High-throughput screening (HTS) is a crucial methodology for discovering novel biological activities within large chemical libraries. This approach has been successfully employed to identify activities for compounds structurally related to this compound.
A notable example is the discovery of LEI-401, the first potent inhibitor of the enzyme NAPE-PLD. This compound was identified through an HTS campaign that screened a large library of chemical compounds for their ability to inhibit NAPE-PLD's enzymatic activity in a fluorescent-based assay. This discovery underscores the power of HTS to uncover previously unknown biological targets and activities for novel chemical scaffolds, providing starting points for further medicinal chemistry optimization.
In Vitro Cellular Assays for Functional Characterization (e.g., cell permeability studies)
To understand the functional consequences of molecular interactions and to assess drug-like properties, a variety of in vitro cellular assays are employed. For compounds like this compound, which are often designed to act on the central nervous system, cell permeability is a critical parameter.
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs. These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. Studies have shown that piperazine derivatives, such as 1-phenylpiperazine, can significantly increase the apparent permeability of fluorescent markers across Caco-2 monolayers. This suggests that the piperazine scaffold can enhance permeation. Therefore, it is a standard and essential assay to evaluate analogues of this compound to determine their potential for oral bioavailability and to understand their transport mechanisms (passive diffusion vs. active transport) across epithelial barriers.
Computational and Theoretical Chemistry Applications in the Study of 1 Pyridin 4 Ylmethyl Piperazin 2 One
Molecular Docking and Virtual Screening for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand (like 1-(Pyridin-4-ylmethyl)piperazin-2-one) into the binding site of a protein target. The process allows for the prediction of binding affinity and mode, helping to identify potential biological targets.
Virtual screening is an extension of this, where large libraries of compounds are computationally docked against a target to identify potential hits. For a compound like this compound, this process would involve:
Target Selection: Identifying potential protein targets based on the structural features of the compound. The pyridine (B92270) and piperazine (B1678402) motifs are known to interact with a wide range of receptors and enzymes.
Ligand Preparation: Generating a 3D conformation of this compound, assigning partial charges, and defining rotatable bonds.
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding pocket of the selected targets. The program samples different conformations and orientations, scoring them based on a force field.
Hit Identification: Compounds with favorable docking scores and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) are selected for further investigation.
Studies on similar pyridylpiperazine derivatives have successfully used these methods to identify inhibitors for targets such as urease and various kinases. nih.gov
Dynamics of Ligand-Target Recognition through Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. For this compound, MD simulations would be used to study the stability of the ligand-protein complex predicted by molecular docking.
The process typically involves:
System Setup: The docked complex is placed in a simulated physiological environment (a box of water molecules and ions).
Simulation Run: The system's evolution is simulated over a period (nanoseconds to microseconds) by solving Newton's equations of motion for all atoms.
Trajectory Analysis: The resulting trajectory is analyzed to understand the dynamics of the interaction. This includes monitoring the root-mean-square deviation (RMSD) to assess the stability of the complex, analyzing hydrogen bond persistence, and identifying key amino acid residues that maintain the interaction.
MD simulations on related piperazine-containing compounds have been crucial in validating docking poses and understanding the dynamic behavior that governs ligand recognition and binding stability. google.comresearchgate.net
Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors (e.g., DFT, FMO)
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. malariaworld.org For this compound, DFT calculations would provide detailed information about its electronic structure and reactivity.
Key applications include:
Geometry Optimization: Determining the most stable 3D structure of the molecule.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.
DFT studies on analogous molecules containing pyridine and piperazine rings have been used to calculate these descriptors, providing insights into their reactivity and interaction mechanisms. google.comorganic-chemistry.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model would be developed by:
Data Set: Compiling a series of structurally similar compounds with measured biological activity against a specific target.
Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that correlates the descriptors with activity. Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models. chemimpex.com
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can then be used as a 3D query to screen databases for new potential active compounds. For this compound, a pharmacophore model would highlight the key interaction points of the pyridine ring, the piperazinone carbonyl group, and the nitrogen atoms.
QSAR and pharmacophore models have been successfully developed for various classes of piperazine derivatives, guiding the design of more potent analogs. nih.govnih.gov
Table 1: Representative QSAR Model Parameters for Piperazine Derivatives (Note: This table is illustrative, based on general findings for piperazine derivatives, as specific data for this compound is unavailable.)
| Model Type | Statistical Parameter | Typical Value | Interpretation |
|---|---|---|---|
| 2D-QSAR | R² (Correlation Coefficient) | > 0.8 | Indicates a good fit of the model to the data. |
| 2D-QSAR | Q² (Cross-validation R²) | > 0.6 | Indicates good predictive ability of the model. |
| 3D-QSAR (CoMFA) | q² (LOO Cross-validation) | > 0.5 | Indicates a robust and predictive model. |
Prediction of Molecular Properties Relevant to Biological Activity
Computational methods are also vital for predicting molecular properties that influence a compound's behavior in a biological system. For this compound, these would include:
Protonation States (pKa): The pKa value determines the charge of a molecule at a given pH. The pyridine nitrogen and the piperazine nitrogen atoms are ionizable. Predicting their pKa values is crucial as the protonation state affects receptor binding, solubility, and membrane permeability.
Solvent Effects: The biological environment is aqueous. Computational models can simulate the effect of the solvent on the molecule's conformation and properties. A theoretical investigation on a related molecule demonstrated that properties like the dipole moment can vary significantly between the gas phase and a solvent like water, which in turn affects molecular interactions. nih.gov
Table 2: Predicted Properties Relevant to Biological Activity (Note: This table is a conceptual representation of properties that would be calculated for this compound.)
| Property | Computational Method | Relevance |
|---|---|---|
| pKa of Pyridine Nitrogen | QM-based pKa prediction tools | Determines charge state at physiological pH, influencing receptor interaction. |
| pKa of Piperazine Nitrogen | QM-based pKa prediction tools | Affects solubility, permeability, and potential for hydrogen bonding. |
| Solvated Conformation | MD Simulations, Implicit Solvent Models | Predicts the molecule's shape and flexibility in an aqueous environment. |
Application of 1 Pyridin 4 Ylmethyl Piperazin 2 One As a Chemical Probe or Privileged Scaffold
Development of Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a cellular or organismal context. The development of high-quality chemical probes is crucial for target validation and for understanding the complex signaling pathways that underpin health and disease. The structure of 1-(Pyridin-4-ylmethyl)piperazin-2-one incorporates key features that make it a promising scaffold for the generation of chemical probes.
The pyridine (B92270) ring, a common motif in many biologically active compounds, can engage in various non-covalent interactions with protein targets, including hydrogen bonding, and π-stacking. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that is often critical for target recognition and binding. nih.gov Furthermore, the piperazine-2-one core provides a rigid and synthetically tractable framework that can be readily functionalized to introduce reporter groups, such as fluorophores or affinity tags, which are essential for visualizing and isolating the target of interest.
The general strategy for developing a chemical probe from a scaffold like this compound involves iterative rounds of chemical synthesis and biological testing. The initial scaffold can be modified at various positions to optimize its potency, selectivity, and cell permeability. For instance, substituents can be introduced on the pyridine ring or the piperazine (B1678402) nitrogen to fine-tune the electronic and steric properties of the molecule, thereby enhancing its affinity and specificity for the target protein.
While direct examples of this compound being used as a chemical probe are not extensively documented in publicly available literature, the well-established roles of both pyridine and piperazine moieties in probe development suggest its high potential. Pyridine-based fluorescent probes have been successfully employed as sensors for various analytes, and piperazine-containing probes have been developed for a range of biological targets. mdpi.commdpi.comnih.gov This body of evidence supports the notion that this compound is a valuable starting point for the rational design of novel chemical probes.
Utilization in Scaffold-Based Chemical Library Design
Scaffold-based chemical library design is a powerful strategy in drug discovery that involves the synthesis of a collection of compounds sharing a common core structure, or scaffold. researchgate.net This approach allows for the systematic exploration of the chemical space around a privileged scaffold, which is a molecular framework that is known to interact with multiple biological targets. The piperazine and pyridine moieties present in this compound are widely recognized as privileged structures in medicinal chemistry. nih.govnih.gov
The piperazine ring, in particular, is a frequently occurring motif in approved drugs and is valued for its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability. rroij.com The two nitrogen atoms of the piperazine ring provide convenient handles for chemical modification, allowing for the introduction of diverse substituents that can modulate the biological activity and selectivity of the resulting compounds.
In the context of this compound, the secondary amine in the piperazine ring and various positions on the pyridine ring serve as points for diversification. By reacting the scaffold with a variety of building blocks, such as carboxylic acids, sulfonyl chlorides, and alkyl halides, a large and diverse library of compounds can be generated. This library can then be screened against a panel of biological targets to identify novel hits for drug discovery programs.
Several studies have highlighted the successful use of piperazine-containing scaffolds in the construction of chemical libraries. For example, a DNA-encoded chemical library was constructed using enantiomerically pure di-substituted piperazines as central cores, demonstrating the versatility of this scaffold in generating vast and diverse compound collections. The use of such libraries has led to the identification of inhibitors for various therapeutic targets.
Below is an interactive data table showcasing examples of biologically active compounds derived from piperazine and pyridine scaffolds, illustrating the diverse therapeutic areas where these scaffolds have found utility.
| Scaffold | Derivative Example | Biological Target/Activity | Therapeutic Area |
| Piperazine | Imatinib | Tyrosine kinase inhibitor | Cancer |
| Piperazine | Olanzapine | Dopamine (B1211576) and serotonin (B10506) receptor antagonist | Antipsychotic |
| Pyridine | Sildenafil | PDE5 inhibitor | Erectile Dysfunction |
| Pyridine | Nicotine | Nicotinic acetylcholine (B1216132) receptor agonist | Stimulant |
| Pyrimidine-Piperazine | Roflumilast | PDE4 inhibitor | COPD |
Integration into Fragment-Based Drug Design Frameworks
Fragment-based drug design (FBDD) is a drug discovery paradigm that starts with the identification of small, low-molecular-weight compounds, or fragments, that bind weakly to a biological target. iitkgp.ac.in These initial fragment hits are then optimized and grown into more potent, drug-like molecules through chemical elaboration. The principles of FBDD align well with the structural characteristics of this compound.
The individual components of this molecule, namely the pyridin-4-ylmethyl group and the piperazin-2-one (B30754) moiety, can be considered as fragments themselves. The pyridin-4-ylmethyl fragment, for instance, has been explored in the de novo design of kinase inhibitors. Similarly, the piperazin-2-one core represents a rigid and synthetically accessible fragment that can be used as a starting point for fragment growing or linking strategies.
In a typical FBDD campaign, a library of fragments is screened against the target of interest using sensitive biophysical techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Once a fragment hit is identified, its binding mode is characterized, and medicinal chemists then design and synthesize analogs that extend into adjacent binding pockets on the protein surface. The this compound scaffold provides multiple vectors for fragment elaboration. For example, the secondary amine of the piperazine ring can be functionalized to introduce new chemical entities that can form additional interactions with the target.
The modular nature of the this compound scaffold also lends itself to fragment linking approaches, where two or more fragments that bind to different sites on the target are connected to create a more potent molecule. The piperazin-2-one core can serve as a central linker to which different fragment-like substituents are attached.
The following table summarizes the key attributes of this compound that make it suitable for FBDD:
| Attribute | Relevance to FBDD |
| Low Molecular Weight | Qualifies as a fragment or a starting point for fragment-based elaboration. |
| Presence of Privileged Moieties | The pyridine and piperazine components are known to interact with a variety of biological targets. |
| Synthetic Tractability | The scaffold can be readily modified to explore structure-activity relationships. |
| Multiple Vectors for Elaboration | The secondary amine and the pyridine ring offer multiple points for chemical modification. |
Advanced Analytical Methodologies for the Characterization and Quantification of the Compound in Research Settings
Chromatographic Separation and Purity Assessment (e.g., LC-MS, HPLC)
Chromatographic techniques are indispensable for the separation of "1-(Pyridin-4-ylmethyl)piperazin-2-one" from starting materials, byproducts, and degradants, as well as for the definitive assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent methods used for compounds with similar structures. amazonaws.comrdd.edu.iq
HPLC, particularly in reversed-phase mode (RP-HPLC), is a cornerstone for purity evaluation. nih.gov This method typically utilizes a stationary phase, such as an octadecyl (C18) column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. amazonaws.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of compounds with varying polarities. amazonaws.com Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the pyridine (B92270) chromophore of the molecule exhibits strong absorbance. amazonaws.comnih.gov For related piperazine (B1678402) derivatives, purities of ≥95% to ≥98% are often confirmed using this technique. chemimpex.comchemimpex.com
LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. amazonaws.com This hyphenated technique is invaluable for both the identification and quantification of the target compound. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. nih.govfda.gov.tw This provides unequivocal confirmation of the compound's molecular weight. nih.gov Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, which offers very high selectivity and sensitivity for quantification in complex biological matrices. nih.govfda.gov.tw
| Parameter | HPLC / RP-HPLC Conditions | LC-MS/MS Conditions |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govjocpr.com | Reversed-phase C18 (e.g., 2.1 mm × 100 mm, 1.8 μm) nih.govqascf.com |
| Mobile Phase | Acetonitrile/Methanol and buffered water (e.g., phosphate, formate (B1220265), or TFA) amazonaws.comnih.gov | Acetonitrile and 5mM ammonium (B1175870) formate with 0.1% formic acid nih.gov |
| Flow Rate | 0.5 - 2.5 mL/min amazonaws.comjocpr.com | 0.2 - 0.4 mL/min nih.govmdpi.com |
| Detection | UV at 220-254 nm amazonaws.comnih.gov | Tandem Mass Spectrometry with Electrospray Ionization (ESI) nih.govfda.gov.tw |
| Temperature | Ambient or controlled (e.g., 35°C) jocpr.com | Controlled (e.g., 40°C) |
Spectrophotometric Methods for Quantitative Analysis in Complex Research Matrices
Spectrophotometry, specifically UV-Visible (UV-Vis) spectrophotometry, offers a straightforward and accessible method for the quantitative analysis of "this compound," provided the sample matrix is not overly complex. rdd.edu.iq The presence of the pyridine ring in the molecule's structure imparts a characteristic UV absorbance profile. nih.gov
This technique operates on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength (λmax), which corresponds to the wavelength of maximum absorbance. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
While standalone UV-Vis spectrophotometry is useful for pure samples or simple mixtures, its utility in complex research matrices like cell lysates or plasma is limited due to potential interference from other absorbing compounds. nih.gov In such cases, spectrophotometric detection is most powerfully applied as the detection component of an HPLC system (HPLC-UV), which ensures that only the absorbance of the chromatographically isolated target compound is measured. nih.govjocpr.com For piperazine compounds that lack a strong chromophore, a derivatization step with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed prior to analysis to enable sensitive detection. jocpr.com
| Parameter | Description | Example Value |
|---|---|---|
| Technique | UV-Visible Spectrophotometry | Used for quantification based on light absorbance. nih.gov |
| Chromophore | Pyridine Ring | Provides characteristic UV absorbance for detection. nih.gov |
| Analytical Wavelength (λ) | Wavelength of maximum absorbance (λmax) or other suitable wavelength. | 225, 239, 285, 340, or 350 nm have been used for related structures. nih.govjocpr.com |
| Application | Detector for HPLC; quantification in simple matrices. | HPLC-UV is a common configuration. jocpr.com |
Method Validation for Research-Grade Purity and Identity
For analytical methods to be considered reliable and suitable for their intended purpose in a research setting, they must undergo a validation process. researchgate.net Method validation demonstrates that a specific analytical procedure is accurate, precise, and robust for the analysis of "this compound." nih.govjocpr.com The key parameters evaluated during method validation for chromatographic and spectrophotometric assays include:
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be >0.99. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the compound is spiked into a matrix and the percentage recovery is calculated. jocpr.com Recoveries typically ranging from 80% to 120% are considered acceptable depending on the analyte concentration. qascf.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. jocpr.comqascf.com
Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. jocpr.com
| Validation Parameter | Common Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | qascf.com |
| Accuracy (% Recovery) | Typically 95-110% | nih.gov |
| Precision (% RSD) | Intra-day: < 7% Inter-day: < 7% | nih.gov |
| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 | qascf.com |
| LOQ | Signal-to-Noise Ratio (S/N) ≥ 10 | nih.gov |
| Robustness (% RSD) | %RSD of results under varied conditions should be low (e.g., < 4.0%) | jocpr.com |
Emerging Research Directions and Future Perspectives for 1 Pyridin 4 Ylmethyl Piperazin 2 One Chemistry
Exploration of New Biological Targets and Pathways
The piperazine (B1678402) motif is a well-established "privileged scaffold" in medicinal chemistry, frequently found in bioactive molecules and approved drugs. nih.govnih.gov The presence of this core in 1-(Pyridin-4-ylmethyl)piperazin-2-one suggests a high potential for interaction with various biological targets. Future research is poised to move beyond preliminary studies to identify and validate specific molecular targets and the pathways modulated by this compound and its analogues.
Kinase Inhibition: Scaffolds combining pyridine (B92270) and piperazine moieties are central to several tyrosine kinase inhibitors, such as Imatinib. mdpi.com This precedent suggests that derivatives of this compound could be investigated as potential inhibitors of specific kinases involved in cancer and other proliferative diseases. Computational docking and high-throughput screening against kinase panels represent promising strategies for identifying lead compounds.
Neurological Disorders: The structural similarity to compounds used in neuropharmacology indicates potential activity on targets within the central nervous system. chemimpex.comchemimpex.com Analogues such as 1-(4-Pyridyl)piperazine have been linked to the inhibition of enzymes like Phospholipase D1 (PLD1), which is involved in critical signaling pathways, including Ras and cAMP signaling. idrblab.net Exploring the effect of this compound on these and other neurological targets, like serotonin (B10506) or dopamine (B1211576) receptors, could yield novel therapeutic agents for psychiatric and neurodegenerative disorders.
Antiproliferative and Antiviral Activity: Piperazine derivatives have demonstrated a wide range of pharmacological activities, including antiproliferative effects on various cancer cell lines and antiviral properties. nih.gov Systematic screening of a library of this compound analogues against different cancer cell lines and viral panels could uncover new therapeutic applications.
| Potential Target Class | Relevant Signaling Pathway | Example from Related Compounds |
| Tyrosine Kinases | Proliferation, Angiogenesis | Imatinib |
| Phospholipase D1 (PLD1) | Ras signaling, cAMP signaling | 1-(4-Pyridyl)piperazine idrblab.net |
| G-protein coupled receptors | Neurotransmission | Serotonin & Dopamine Modulators |
Advancement in Asymmetric Synthesis of Chiral Analogues
The introduction of chirality into the piperazin-2-one (B30754) scaffold can significantly impact biological activity, often leading to improved potency and selectivity. While classical methods have been used, modern catalytic asymmetric synthesis offers a more efficient and elegant route to enantiomerically pure analogues of this compound.
Future advancements will likely focus on the following areas:
Catalytic Asymmetric Hydrogenation: A highly effective method for producing chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors. dicp.ac.cnrsc.org This approach provides access to chiral disubstituted piperazin-2-ones with excellent control over both diastereoselectivity and enantioselectivity. dicp.ac.cnrsc.org Further development of new chiral ligands and optimization of reaction conditions could broaden the substrate scope and improve efficiency.
Organocatalysis: Organocatalytic methods, such as [4+2] cycloaddition reactions, are emerging as powerful tools for constructing complex chiral heterocyclic scaffolds. nih.gov Designing substrates derived from the this compound core for participation in such reactions could yield novel and structurally diverse chiral analogues that are otherwise difficult to access.
Chemo-enzymatic Strategies: The combination of chemical synthesis and biocatalysis offers a sustainable and highly selective approach. Chemo-enzymatic cascades have been successfully used for the asymmetric dearomatization of pyridines to create chiral piperidines, demonstrating the potential of enzymes in generating stereochemically complex N-heterocycles. nih.gov Applying similar enzymatic strategies could lead to the synthesis of highly specific stereoisomers of piperazin-2-one derivatives.
Integration with Bioimaging and Diagnostic Research Tools
The this compound scaffold is well-suited for modification to create probes for bioimaging and diagnostics. Its structure allows for the straightforward incorporation of imaging moieties, such as radionuclides for Positron Emission Tomography (PET) or fluorophores for optical imaging.
PET Radioligands: Piperazine-based compounds have been successfully developed as PET radioligands for imaging receptors in the brain. For instance, a fluorinated piperazine derivative was designed as a novel radioligand for imaging σ1 receptors, demonstrating high brain uptake and specific binding. nih.gov By incorporating a radionuclide like Fluorine-18 into the this compound structure, new PET tracers could be developed to visualize and quantify biological targets in vivo, aiding in disease diagnosis and drug development.
Fluorescent Probes: The piperazine moiety can act as a linker to attach fluorescent groups like 1,8-naphthalimide. Such derivatives have been synthesized and used for fluorescent cellular imaging, showing good membrane permeability and cytoplasmic distribution. nih.gov This suggests that this compound could serve as a core for developing new fluorescent probes to study cellular processes, track drug distribution, or identify specific cell populations.
| Imaging Modality | Required Modification | Potential Application |
| Positron Emission Tomography (PET) | Incorporation of a radionuclide (e.g., ¹⁸F) | In vivo imaging of brain receptors or tumors nih.gov |
| Fluorescence Microscopy | Attachment of a fluorophore (e.g., naphthalimide) | Cellular imaging and tracking of biological processes nih.gov |
Potential in Materials Science and Coordination Polymer Applications
The pyridine nitrogen atom in this compound makes it an excellent candidate as a ligand for coordinating with metal ions. This opens up significant potential in materials science, particularly in the design of coordination polymers and metal-organic frameworks (MOFs).
Research using the closely related ligand 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp) has demonstrated its utility in constructing coordination polymers with diverse and intriguing network topologies. nih.govnih.gov These structures are formed by linking metal ions (such as Cu(II), Ni(II), or Co(II)) with the bpmp ligand. nih.govnih.goviucr.org The resulting materials exhibit complex, multi-periodic networks, including interpenetrated diamondoid and cds topologies. nih.govnih.gov
Future research directions for this compound in this area include:
Synthesis of Novel Coordination Polymers: Systematically reacting the compound with various transition metal salts to create a new family of coordination polymers. The piperazin-2-one moiety, with its carbonyl group, could offer additional coordination sites or participate in hydrogen bonding, leading to unique structural motifs not seen with simpler piperazine ligands.
Functional Materials: Exploring the properties of the resulting materials for applications in catalysis, gas storage, or as magnetic materials. The specific arrangement of metal centers and organic linkers can be tailored to create materials with desired functional properties. chemimpex.com
Strategies for Overcoming Research Challenges and Advancing Compound Utility
To fully realize the potential of this compound, several research challenges must be addressed. A strategic approach can help overcome these hurdles and advance the compound's utility.
Challenge: Limited Target Identification: The specific biological targets of this compound are largely unknown.
Strategy: Employ a multi-pronged approach combining computational screening against known protein targets with experimental high-throughput screening of compound libraries. This will accelerate the identification of primary biological targets and potential therapeutic areas.
Challenge: Access to Stereochemically Pure Analogues: The biological activity of chiral derivatives is often dependent on their absolute stereochemistry.
Strategy: Invest heavily in the development and application of advanced asymmetric synthesis methods, such as catalytic hydrogenation and organocatalysis, as discussed previously. dicp.ac.cnrsc.org This will ensure access to enantiomerically pure compounds for rigorous biological evaluation.
Challenge: Expanding Beyond a Single Application: The compound's utility should not be confined to one field.
Strategy: Foster interdisciplinary research to simultaneously explore its potential in medicinal chemistry, diagnostics, and materials science. For example, a derivative identified as a potent enzyme inhibitor could also be modified into a PET ligand to study that same enzyme in vivo.
Challenge: Bridging Basic Research and Practical Application: Moving from a promising laboratory finding to a real-world application is a significant barrier.
Strategy: Focus on designing derivatives with optimized physicochemical properties (e.g., solubility, stability) early in the development process. For materials science applications, this involves creating robust coordination polymers that maintain their structure under relevant conditions.
By systematically addressing these challenges, the scientific community can unlock the full and diverse utility of the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
